molecular formula C25H27ClN2O4 B15033356 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B15033356
M. Wt: 454.9 g/mol
InChI Key: BULZNCHNZDWXTE-XTQSDGFTSA-N
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Description

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolidinones. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a dimethylaminoethyl side chain, a hydroxy group, and a benzoyl group with a prop-2-en-1-yloxy substituent. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the core pyrrolidinone structure, followed by the introduction of the chlorophenyl group, the dimethylaminoethyl side chain, and the benzoyl group with the prop-2-en-1-yloxy substituent. Common reagents and conditions used in these reactions include:

    Reagents: Chlorobenzene, dimethylamine, methylbenzoyl chloride, prop-2-en-1-ol, and various catalysts.

    Conditions: Reactions may be carried out under reflux, with the use of solvents such as dichloromethane or ethanol, and may require purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, optimizing reaction conditions for higher yields, and implementing continuous flow processes. Safety and environmental considerations would also be important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the dimethylaminoethyl side chain suggests potential interactions with biological targets such as receptors or enzymes.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Similar compounds have been explored as drug candidates for various diseases, including neurological disorders and cancer.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity and leading to downstream effects.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound could interfere with signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinones with various substituents, such as:

  • 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-benzoyl-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methylbenzoyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H27ClN2O4

Molecular Weight

454.9 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H27ClN2O4/c1-5-14-32-20-11-8-18(15-16(20)2)23(29)21-22(17-6-9-19(26)10-7-17)28(13-12-27(3)4)25(31)24(21)30/h5-11,15,22,29H,1,12-14H2,2-4H3/b23-21+

InChI Key

BULZNCHNZDWXTE-XTQSDGFTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)O)OCC=C

Origin of Product

United States

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